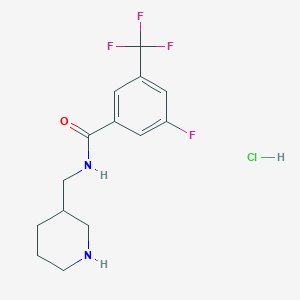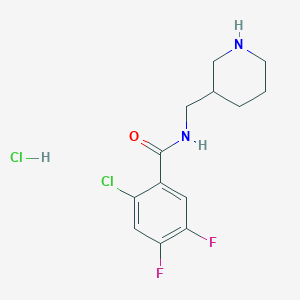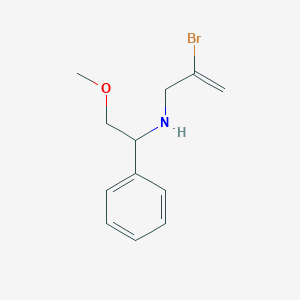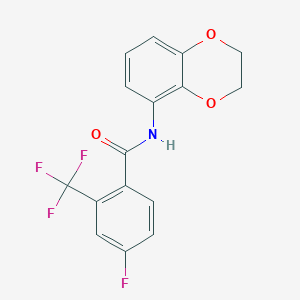
(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research areas. This compound is a triazole derivative and is widely used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate is not well understood. However, it is believed to act as an inhibitor of various enzymes and receptors. The compound has been shown to inhibit the activity of various kinases, including PI3K and mTOR. It has also been shown to inhibit the activity of various ion channels, including the TRPV1 channel.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis in cancer cells. In addition, the compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate in lab experiments include its relatively simple synthesis method, its potential application in various research areas, and its ability to inhibit the activity of various enzymes and receptors. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on (4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate. One potential direction is the development of new compounds based on this scaffold with improved activity and selectivity. Another direction is the study of the mechanism of action of this compound and its potential application in the treatment of various diseases, including cancer and inflammation. Finally, the development of new synthetic methods for this compound and its derivatives could also be a future direction for research.
Métodos De Síntesis
The synthesis of (4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate involves the reaction of 3,5-difluorobenzoic acid with 4-cyclopropyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanol to obtain the final product. The synthesis method is relatively simple and can be easily scaled up to produce large quantities of the compound.
Aplicaciones Científicas De Investigación
(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate has been extensively used in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. The compound has been used as a building block in the synthesis of various compounds with potential therapeutic applications. It has also been used as a tool compound to study the mechanism of action of various enzymes and receptors.
Propiedades
IUPAC Name |
(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-17-18-13(19(8)12-2-3-12)7-21-14(20)9-4-10(15)6-11(16)5-9/h4-6,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLACIHZIOOJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)COC(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylmorpholin-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7640994.png)

![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)

![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)
![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)

![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)